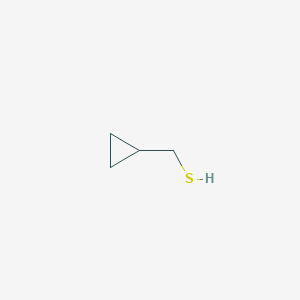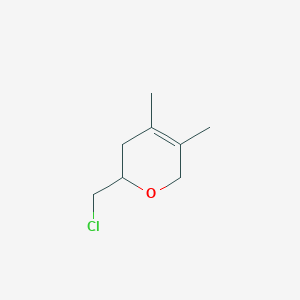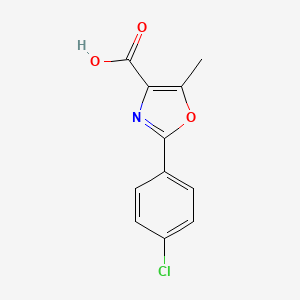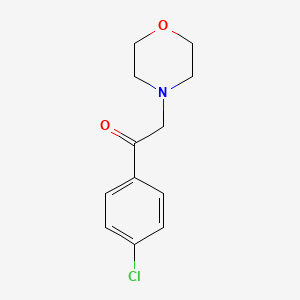
1-(4-Chlorophenyl)-2-morpholinoethanone
Descripción general
Descripción
1-(4-Chlorophenyl)-2-morpholinoethanone, commonly known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPE belongs to the class of ketone compounds and is widely used in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of CMPE is not yet fully understood. However, it has been suggested that CMPE exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. CMPE has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. CMPE has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
CMPE has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. CMPE has also been shown to possess anticonvulsant properties by modulating the activity of voltage-gated ion channels in neurons. Additionally, CMPE has been shown to protect against oxidative stress and neuronal damage by enhancing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMPE in lab experiments is its high potency and selectivity. CMPE has been shown to exhibit its pharmacological effects at low concentrations, making it an ideal compound for studying the mechanisms of action of various drugs and receptors. However, one of the limitations of using CMPE is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
There are several future directions for the research on CMPE. One of the most promising areas is the investigation of its potential in the treatment of neurodegenerative diseases. CMPE has been shown to possess neuroprotective properties and may have the potential to slow down or even reverse the progression of these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMPE and to develop more potent and selective analogs of the compound.
Conclusion
In conclusion, CMPE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of CMPE can be achieved through several methods, and it has been extensively studied for its pharmacological activities. CMPE has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects and may have the potential to treat neurodegenerative diseases. While there are some limitations to using CMPE in lab experiments, careful dosing and monitoring can ensure its safety. Further studies are needed to fully understand the mechanism of action of CMPE and to develop more potent and selective analogs of the compound.
Aplicaciones Científicas De Investigación
CMPE has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. CMPE has also been shown to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELXGZRNWJYAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388648 | |
| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-morpholinoethanone | |
CAS RN |
20099-95-0 | |
| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5,7,9,11,13-Heptacyclopentyl-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1623115.png)
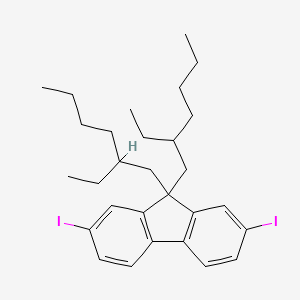


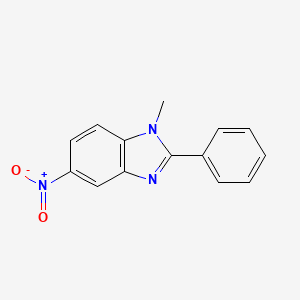

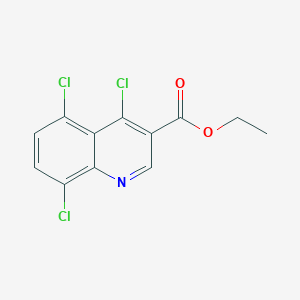


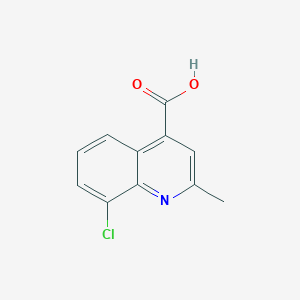
![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)
